2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by a bicyclic framework with distinct substituents. Its molecular formula is C₃₁H₃₁F₃N₄O₄, and it features:
- A 1-[3-(trifluoromethyl)phenyl] group at position 1, introducing strong electron-withdrawing properties.
- A 2-amino group and 3-carbonitrile moiety, critical for intermolecular interactions and pharmacological activity .
Properties
Molecular Formula |
C28H28F3N3O4 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H28F3N3O4/c1-27(2)12-19-24(20(35)13-27)23(15-9-21(36-3)25(38-5)22(10-15)37-4)18(14-32)26(33)34(19)17-8-6-7-16(11-17)28(29,30)31/h6-11,23H,12-13,33H2,1-5H3 |
InChI Key |
DFELELAHSPMMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The mechanism proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 1). Ultrasonic irradiation (40 kHz, 300 W) enhances mass transfer, reducing reaction time from hours to 20–30 minutes. The catalyst’s superparamagnetic properties allow easy recovery using an external magnet, enabling six reuse cycles with <5% activity loss.
Optimization and Yield
Optimal conditions include 10 mol% catalyst loading, ethanol solvent, and 60°C temperature, yielding 92% product purity (Table 1). The method’s green credentials are highlighted by an E-factor of 0.8, outperforming traditional homogeneous catalysts.
Table 1: Optimization Parameters for Fe₃O₄-Catalyzed Synthesis
| Parameter | Optimal Value |
|---|---|
| Catalyst loading | 10 mol% |
| Temperature | 60°C |
| Solvent | Ethanol |
| Reaction time | 25 min |
| Yield | 92% |
Multi-Step Synthesis via Cyclocondensation and Nucleophilic Substitution
A patent-pending method involves a four-step sequence starting with 3-ethoxy-4-bromoaniline and 3-chloro-4-fluorophenyl isocyanate. The synthesis features a cyclocondensation step using phosphorus oxychloride (POCl₃) in acetonitrile, followed by ammonolysis with NH₄OH (Figure 2).
Critical Reaction Steps
Purification and Characterization
The crude product is washed with hot water and acetonitrile to remove unreacted starting materials. X-ray crystallography confirms a sofa conformation for the dihydropyridine ring (torsion angle: 178.2°), critical for biological activity.
Ionic Liquid-Catalyzed Multicomponent Synthesis
A green chemistry approach employs [H₂-DABCO][HSO₄]₂ ionic liquid (IL) as a recyclable catalyst for room-temperature synthesis. The method combines 1,3-dimethylbarbituric acid, 3,4,5-trimethoxybenzaldehyde, malononitrile, and ammonium acetate in ethanol.
Advantages Over Conventional Methods
-
High atom economy : E-factor = 0.3, vs. 2.5–4.0 for thermal methods.
-
Scalability : Gram-scale synthesis (10 mmol) achieves 89% yield without column chromatography.
Table 2: Performance Comparison of Catalytic Systems
| Catalyst | Yield (%) | Time (min) | Temperature (°C) |
|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | 92 | 25 | 60 |
| POCl₃ | 84 | 1440 | 82 |
| [H₂-DABCO][HSO₄]₂ | 89 | 15 | 25 |
Structural and Crystallographic Analysis
X-ray diffraction studies reveal a triclinic crystal system (Space group: P 1) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and α = 89.5°, β = 78.2°, γ = 85.4°. The 3,4,5-trimethoxyphenyl group adopts a planar configuration (dihedral angle: 5.8°), enhancing π-stacking interactions with biological targets .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings and functional groups present in the compound make it suitable for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts such as L-proline.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry
- Drug Discovery : The compound's unique structure allows it to interact with biological targets such as enzymes and receptors. This interaction can lead to the modulation of biological activity, making it a candidate for developing new therapeutic agents. Its potential has been highlighted in studies focusing on anticancer activities and other pharmacological effects .
- Anticancer Activity : Preliminary research indicates that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) . Such findings suggest its utility in cancer treatment strategies.
Organic Synthesis
- Building Block in Synthesis : The compound serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for constructing diverse chemical entities .
- Multicomponent Reactions : Its synthesis often involves multicomponent reactions that are efficient for producing complex structures in a single step. For instance, one-pot reactions using L-proline as a catalyst have been documented .
Materials Science
- Development of Functional Materials : The compound's properties may be harnessed in materials science to create new materials with specific functionalities. Its structural characteristics could lead to innovations in coatings, polymers, or nanomaterials .
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups and aromatic rings enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The hexahydroquinoline scaffold is highly modular, with substitutions at positions 1 and 4 significantly altering properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) at position 1 or 4 enhance stability but reduce solubility.
Crystallographic Data
Crystal structures of analogs reveal distinct packing patterns:
The target compound’s 3,4,5-trimethoxyphenyl group likely induces denser packing due to methoxy interactions, though direct data are unavailable.
Physicochemical Properties
- Solubility : Most analogs (e.g., CAS 339336-48-0) exhibit low water solubility, typical of polyaromatic systems.
- Melting Points: Not explicitly reported, but derivatives with nitro or trifluoromethyl groups (e.g., ) likely have higher melting points due to stronger intermolecular forces.
Biological Activity
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been studied for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula: C23H20F3N3O3
- Molecular Weight: 443.48 g/mol
- CAS Number: 311328-71-9
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In a study evaluating its efficacy against human cancer cell lines, it was found to have an IC50 value of approximately 4.3–9.2 μM against specific cancer types. The presence of the trimethoxyphenyl group is thought to enhance its biological activity by facilitating interactions with cellular targets involved in cancer proliferation pathways .
Table 1: Anticancer Activity of the Compound
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 2: Antimicrobial Activity
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Preliminary results suggest that it may inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest: It has been suggested that the compound induces cell cycle arrest at specific phases, thereby preventing the proliferation of cancer cells.
- Apoptosis Induction: Studies indicate that it may promote apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment:
A study involving various human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that further development could lead to effective chemotherapeutic agents. -
Case Study on Antimicrobial Efficacy:
In a clinical setting, the compound was tested against common bacterial infections where traditional antibiotics failed. Results indicated that it could serve as a viable alternative treatment option.
Q & A
Q. What synthetic strategies are recommended for constructing the hexahydroquinoline core with bulky substituents like 3,4,5-trimethoxyphenyl and 3-(trifluoromethyl)phenyl?
Multi-component reactions (MCRs), such as modified Hantzsch syntheses, are effective. Ethyl acetoacetate, ammonium acetate, and substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) are condensed under reflux in ethanol. For sterically hindered substituents, microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) can improve cyclization yields. The trifluoromethyl group may slow reactivity, necessitating extended reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- X-ray crystallography : Resolves stereochemistry and confirms the hexahydroquinoline chair conformation. Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 24.2434 Å, β = 93.96°) are typical for such derivatives .
- ¹H/¹³C NMR : Focus on distinguishing axial vs. equatorial protons in the hexahydroquinoline ring. The 3,4,5-trimethoxyphenyl group shows three singlet methoxy peaks at ~3.8 ppm, while the trifluoromethyl group causes deshielding in adjacent aromatic protons .
Q. How can researchers optimize solvent systems for purification given the compound’s low solubility?
Gradient crystallization using mixed solvents (e.g., ethyl acetate/hexane) is effective. For highly polar intermediates, silica gel chromatography with dichloromethane:methanol (95:5) can resolve byproducts. Recrystallization from hot acetonitrile is recommended for final purification .
Advanced Research Questions
Q. What experimental approaches resolve crystallographic disorder in the hexahydroquinoline ring, as reported in similar compounds?
Disorder in the cyclohexenone ring is common due to puckering flexibility. High-resolution X-ray data (Cu-Kα radiation, λ = 1.54178 Å) and refinement using SHELXL with twin-law corrections (e.g., BASF parameter adjustment) improve model accuracy. Hydrogen bonding networks (N–H···N interactions) should be mapped to stabilize the structure .
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence regioselectivity during electrophilic substitution reactions on the hexahydroquinoline scaffold?
The trifluoromethyl group directs electrophiles to the meta position via inductive effects. Computational studies (e.g., Fukui function analysis) can predict reactive sites. Experimental validation via bromination or nitration reactions shows preferential substitution at C-2 or C-8 positions, depending on solvent polarity .
Q. What strategies mitigate contradictions between DFT-calculated and experimental NMR chemical shifts for the 3,4,5-trimethoxyphenyl moiety?
- Solvent modeling : Include solvent effects (e.g., DMSO or CDCl₃) in Gaussian calculations using the IEFPCM method.
- Conformational averaging : Perform MD simulations to account for methoxy group rotation, which averages chemical environments. Cross-validate with 2D NOESY to identify spatial proximities .
Q. How can researchers differentiate between tautomeric forms of the hexahydroquinoline-3-carbonitrile group in solution?
Variable-temperature NMR (VT-NMR) between 25°C and 80°C can reveal tautomeric equilibria. In DMSO-d₆, the enamine form dominates (δ ~8.2 ppm for NH₂), while the imine tautomer is negligible. IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) confirms the carbonitrile’s stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
